3-(1-Aminocyclopentyl)aniline
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Overview
Description
3-(1-Aminocyclopentyl)aniline is an organic compound with the molecular formula C11H16N2 It consists of an aniline moiety substituted with a 1-aminocyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopentyl)aniline typically involves the nucleophilic substitution of a halogenated arene with an amine. One common method is the reduction of nitroarenes, where a nitro group is reduced to an amine group under specific conditions . Another approach involves the palladium-catalyzed amination of aryl halides with primary amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration followed by reduction processes. The use of catalytic hydrogenation is also common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminocyclopentyl)aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic aromatic substitution reactions can occur, especially under high temperature and pressure conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated arenes and amines under high temperature and pressure.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Substituted anilines.
Scientific Research Applications
3-(1-Aminocyclopentyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopentyl)aniline involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and structures . The pathways involved include nucleophilic substitution and reduction mechanisms, where the compound donates electrons to form new chemical entities .
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a single amine group attached to a benzene ring.
Cyclohexylamine: An aliphatic amine with a cyclohexane ring.
1-Aminocyclopentyl-3-carboxyamides: Compounds with similar cyclopentyl structures but different functional groups.
Uniqueness: 3-(1-Aminocyclopentyl)aniline is unique due to its combination of an aniline moiety with a cyclopentyl group, providing distinct chemical and physical properties compared to simpler amines like aniline and cyclohexylamine . This structural uniqueness contributes to its diverse applications and reactivity in various chemical processes .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-(1-aminocyclopentyl)aniline |
InChI |
InChI=1S/C11H16N2/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,12-13H2 |
InChI Key |
AEZRKSYFAAYIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)N)N |
Origin of Product |
United States |
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